![molecular formula C13H13N3O4 B7789042 5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B7789042.png)
5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione” is a chemical entity listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione” involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is often used for the quantification and preparation of small molecules, including compound "this compound".
Thiochromone Compound Preparation: This method involves the use of intermediates and specific reaction conditions to produce the desired compound.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are often proprietary and may involve advanced technologies and equipment.
Chemical Reactions Analysis
Types of Reactions: Compound “5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and other reactive species.
Reducing Agents: Reducing agents such as hydrogen and metal hydrides are often used.
Substitution Reagents: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. The products can vary widely, making the compound versatile for different applications .
Scientific Research Applications
Compound “5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione” has numerous applications in scientific research, including:
Chemistry: Used as a reagent and intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial products and materials
Mechanism of Action
The mechanism of action of compound “5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Tranexamic Acid: A synthetic derivative of lysine with antifibrinolytic properties.
Acetazolamide: A carbonic anhydrase inhibitor used to treat various medical conditions.
Zoledronic Acid: A bisphosphonate used to treat bone diseases.
Uniqueness: Compound “5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione” is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its versatility and wide range of applications make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-2-20-9-5-3-8(4-6-9)14-7-10-11(17)15-13(19)16-12(10)18/h3-7,14H,2H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSGRZXRVULLEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C2C(=O)NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC=C2C(=O)NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
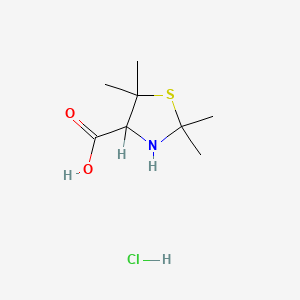
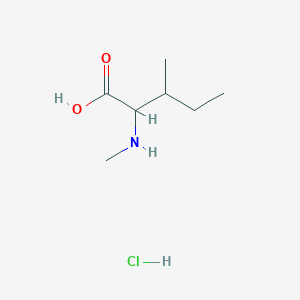
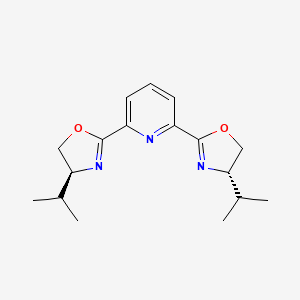
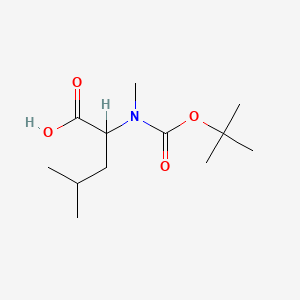
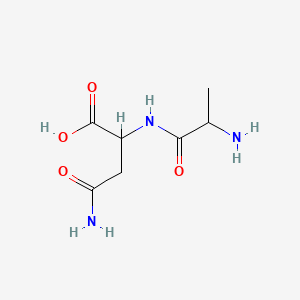
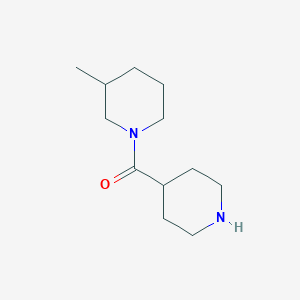
![6-amino-2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7788999.png)
![N-[(Z)-(4-bromophenyl)methylidene]-N-phenylamine oxide](/img/structure/B7789000.png)
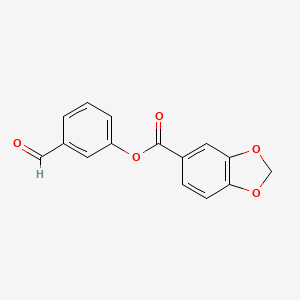
![2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine 2,3-dihydroxysuccinate](/img/structure/B7789022.png)
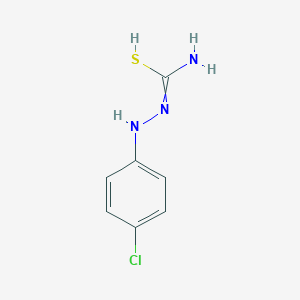
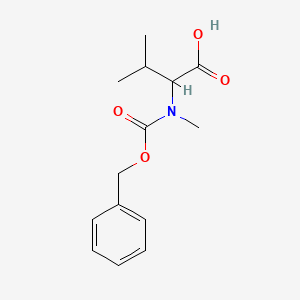

![N-(4-ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B7789041.png)
